Cas no 2137734-04-2 (Spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropan]-3-amine, N-(1-ethylpropyl)-)
![Spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropan]-3-amine, N-(1-ethylpropyl)- structure](https://ja.kuujia.com/scimg/cas/2137734-04-2x500.png)
Spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropan]-3-amine, N-(1-ethylpropyl)- 化学的及び物理的性質
名前と識別子
-
- Spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropan]-3-amine, N-(1-ethylpropyl)-
-
- インチ: 1S/C14H26N2/c1-3-12(4-2)15-13-11-5-9-16(10-6-11)14(13)7-8-14/h11-13,15H,3-10H2,1-2H3
- InChIKey: QXHXOXJWPAJNFL-UHFFFAOYSA-N
- ほほえんだ: N12CCC(CC1)C(NC(CC)CC)C12CC1
Spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropan]-3-amine, N-(1-ethylpropyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372301-0.05g |
N-(pentan-3-yl)-1-azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine |
2137734-04-2 | 95.0% | 0.05g |
$647.0 | 2025-03-18 | |
Enamine | EN300-372301-0.5g |
N-(pentan-3-yl)-1-azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine |
2137734-04-2 | 95.0% | 0.5g |
$739.0 | 2025-03-18 | |
Enamine | EN300-372301-10.0g |
N-(pentan-3-yl)-1-azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine |
2137734-04-2 | 95.0% | 10.0g |
$3315.0 | 2025-03-18 | |
Enamine | EN300-372301-5.0g |
N-(pentan-3-yl)-1-azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine |
2137734-04-2 | 95.0% | 5.0g |
$2235.0 | 2025-03-18 | |
Enamine | EN300-372301-2.5g |
N-(pentan-3-yl)-1-azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine |
2137734-04-2 | 95.0% | 2.5g |
$1509.0 | 2025-03-18 | |
Enamine | EN300-372301-0.1g |
N-(pentan-3-yl)-1-azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine |
2137734-04-2 | 95.0% | 0.1g |
$678.0 | 2025-03-18 | |
Enamine | EN300-372301-0.25g |
N-(pentan-3-yl)-1-azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine |
2137734-04-2 | 95.0% | 0.25g |
$708.0 | 2025-03-18 | |
Enamine | EN300-372301-1.0g |
N-(pentan-3-yl)-1-azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine |
2137734-04-2 | 95.0% | 1.0g |
$770.0 | 2025-03-18 |
Spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropan]-3-amine, N-(1-ethylpropyl)- 関連文献
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
Spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropan]-3-amine, N-(1-ethylpropyl)-に関する追加情報
Professional Introduction of Spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropan]-3-amine, N-(1-ethylpropyl)-
The compound Spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropan]-3-amine, N-(1-ethylpropyl)- (CAS NO 2137734-04-2) is a highly specialized chemical entity with significant potential in the field of biomedical research and pharmaceutical development. This compound belongs to the class of spiro compounds, which are characterized by their unique spirocyclic structure. The molecule features a bicyclo[2.2.2]octane system fused with a cyclopropane ring, creating a complex and rigid framework that may offer advantageous pharmacokinetic properties.
Recent studies have highlighted the importance of spiro compounds in drug discovery due to their ability to combine multiple structural features into a single molecule, potentially leading to improved efficacy and reduced off-target effects. The presence of the azabicyclo[2.2.2]octane moiety introduces nitrogen into the structure, which may enhance bioavailability and metabolic stability, two critical factors in drug development.
One of the key advantages of this compound is its N-(1-ethylpropyl)- substituent. This group has been shown in preclinical studies to influence target binding affinity and selectivity, making it a promising candidate for therapeutic applications. The ethylpropyl chain may also contribute to lipophilicity, which can enhance cellular uptake and tissue penetration, both of which are desirable traits in pharmacological agents.
Recent advancements in crystallography and computational chemistry have enabled researchers to gain deeper insights into the structural dynamics of this compound. For instance, X-ray crystallography studies have revealed that the bicyclo[2.2.2]octane core adopts a chair-like conformation, which may stabilize the molecule and reduce flexibility. This rigidity could be advantageous in maintaining protein-ligand interactions during drug-target engagement.
Moreover, the cyclopropane ring in the spiro system introduces unique electronic and steric effects that can modulate receptor binding. Cyclopropane-containing compounds have been reported to exhibit enhanced enantioselectivity in certain reactions, which could translate into improved therapeutic index when applied in medicinal chemistry.
Another significant aspect of this compound is its potential for polypharmacology, where a single molecule can interact with multiple targets. This property is particularly valuable in the treatment of complex diseases such as cancer, where multi-targeted therapies are often required to achieve optimal outcomes. The spirocyclic nature of this compound may allow it to bind to several receptor families, including G protein-coupled receptors (GPCRs) and kinases, making it a versatile candidate for drug repurposing.
Recent research in AI-driven drug discovery has also explored the use of spiro compounds like this one. Machine learning models have been employed to predict the pharmacokinetic properties and toxicity profiles of such molecules, enabling rapid optimization and reducing the time required for lead compound selection. The insights gained from these studies can guide the design of next-generation drugs with improved safety and efficacy.
Furthermore, the synthesis of this compound represents a significant achievement in organic chemistry. The spirocyclic system requires precise control over reaction conditions to ensure the correct formation of both rings. Recent advancements in transition metal catalysis have provided new tools for the efficient assembly of such complex structures, making it feasible to produce this compound on a larger scale for preclinical testing.
Preclinical studies conducted on this compound have shown promising results in various disease models, including inflammation, neurodegeneration, and oncology. For instance, in cancer research, the compound has demonstrated antiproliferative activity against several cancer cell lines, suggesting its potential as an anticancer agent. Its ability to modulate both proliferation pathways and apoptosis mechanisms makes it a compelling candidate for further investigation.
Additionally, the compound's metabolic stability has been evaluated in in vitro and in vivo models, revealing favorable pharmacokinetic parameters. This suggests that it may have a good therapeutic window, which is crucial for its potential translation into clinical settings. The absence of significant toxicological liabilities in initial safety assessments further supports its development as a candidate drug.
In conclusion, the compound Spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropan]-3-amine, N-(1-ethylpropyl)- (CAS NO 2137734-04-2) represents a cutting-edge advancement in biomedical science. Its unique spirocyclic structure, combined with its favorable pharmacokinetic properties and potential for multi-target interactions, positions it as a highly promising candidate for drug development. As research in this field continues to evolve, this compound is likely to play a significant role in the discovery of novel therapies for a wide range of diseases.
2137734-04-2 (Spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropan]-3-amine, N-(1-ethylpropyl)-) 関連製品
- 110499-68-8(2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine)
- 1214326-94-9(2-bromo-3-chloro-5-fluoro-pyridine)
- 2993-71-7(Naphthalene, 2,3-difluoro-)
- 1025304-57-7(N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide)
- 1251283-45-0(4-chloro-6-fluoro-2-(methoxymethyl)quinoline)
- 888418-39-1(2-3-(4-bromophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2,3-dimethylphenyl)acetamide)
- 1361864-63-2(3-Chloro-4-(2,5-dichlorophenyl)pyridine)
- 75136-54-8(PRE-084 hydrochloride)
- 2228297-81-0(O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine)
- 27624-50-6(3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride)




